4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is known for its biological activity, and a benzylpiperazine moiety, which is often incorporated to enhance the bioactivity of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves the formation of the thienopyrimidine core followed by the introduction of the benzylpiperazine group. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. The benzylpiperazine moiety is then introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The benzylpiperazine moiety enhances its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated for their antiproliferative activity against cancer cell lines.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of a thienopyrimidine core and a benzylpiperazine moiety, which together confer enhanced biological activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C23H22N4S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4S/c1-3-7-18(8-4-1)15-26-11-13-27(14-12-26)22-21-20(19-9-5-2-6-10-19)16-28-23(21)25-17-24-22/h1-10,16-17H,11-15H2 |
InChI Key |
GCUVPBCPDKYVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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